![molecular formula C23H20FNO6S B281589 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has been widely used in scientific research for its various properties. This compound is also known as "Compound A" in scientific literature. It is a potent inhibitor of a specific enzyme called "fatty acid amide hydrolase" (FAAH), which is responsible for breaking down endocannabinoids in the body.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves inhibition of FAAH. FAAH is an enzyme that is responsible for breaking down endocannabinoids in the body. Inhibition of FAAH by 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate leads to increased levels of endocannabinoids in the body, which can modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate are mainly attributed to its ability to inhibit FAAH. Inhibition of FAAH leads to increased levels of endocannabinoids in the body, which can modulate various physiological processes such as pain, inflammation, and anxiety. Studies have shown that 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can alleviate pain and inflammation in various animal models. It has also been shown to have anxiolytic effects in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments are mainly attributed to its specificity and potency as an inhibitor of FAAH. It has been shown to be a highly selective inhibitor of FAAH and does not affect other enzymes that are involved in lipid metabolism. It is also a potent inhibitor of FAAH, which allows for the use of lower concentrations of the compound in experiments. The limitations of using 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments are mainly related to its solubility and stability. The compound is poorly soluble in water and requires the use of organic solvents for its preparation. It is also relatively unstable and can undergo hydrolysis under certain conditions.
Zukünftige Richtungen
There are several future directions for the use of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in scientific research. One potential direction is the development of more potent and selective inhibitors of FAAH. Another direction is the use of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in combination with other compounds to modulate the endocannabinoid system. Finally, there is a need for more studies to investigate the long-term effects of FAAH inhibition by 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate on various physiological processes.
Synthesemethoden
The synthesis of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-3-nitronaphthalene with methyl vinyl ketone in the presence of a base to form a Michael adduct. This adduct is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then converted to the corresponding tosylate using tosyl chloride and pyridine. The tosylate is then reacted with 4-fluorobenzenesulfonamide to form the sulfonamide intermediate. Finally, this intermediate is reacted with 2-methoxyethyl 3-hydroxy-2-naphthoate in the presence of a base to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively used in scientific research as a tool compound to study the role of FAAH in various physiological and pathological conditions. FAAH is an enzyme that is responsible for breaking down endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes such as pain, inflammation, and anxiety. Inhibition of FAAH by 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate leads to increased levels of endocannabinoids in the body, which in turn can modulate various physiological processes.
Eigenschaften
Molekularformel |
C23H20FNO6S |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
2-methoxyethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H20FNO6S/c1-14-21(23(26)30-12-11-29-2)19-13-20(17-5-3-4-6-18(17)22(19)31-14)25-32(27,28)16-9-7-15(24)8-10-16/h3-10,13,25H,11-12H2,1-2H3 |
InChI-Schlüssel |
OVGYYYANHVMBED-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OCCOC |
Kanonische SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)
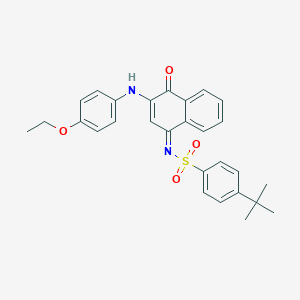

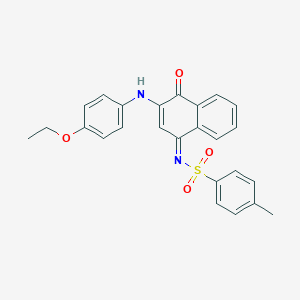
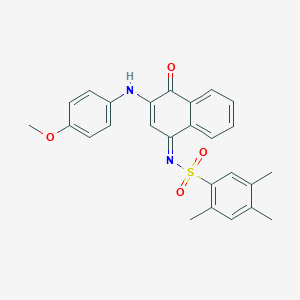
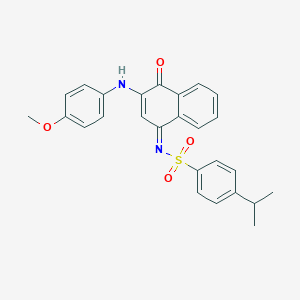
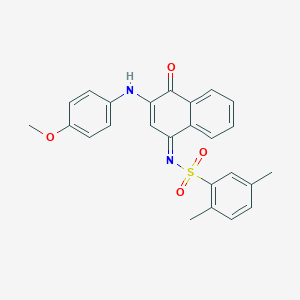
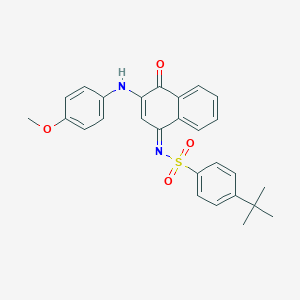
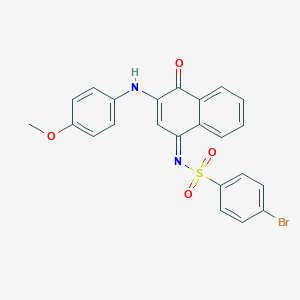
![N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281523.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281528.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281530.png)
![N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281531.png)